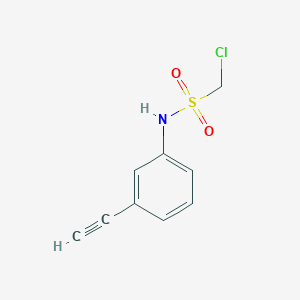
1-chloro-N-(3-ethynylphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-N-(3-ethynylphenyl)methanesulfonamide is an organic compound with the molecular formula C₉H₈ClNO₂S and a molecular weight of 229.68 g/mol . This compound is characterized by the presence of a chloro group, an ethynyl group, and a methanesulfonamide group attached to a phenyl ring. It is primarily used in research and has various applications in chemistry and biology.
准备方法
The synthesis of 1-chloro-N-(3-ethynylphenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylaniline and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Synthetic Route: The general synthetic route involves the reaction of 3-ethynylaniline with methanesulfonyl chloride in the presence of a base to form the intermediate methanesulfonamide.
化学反应分析
1-Chloro-N-(3-ethynylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-N-(3-ethynylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with target proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
作用机制
The mechanism of action of 1-chloro-N-(3-ethynylphenyl)methanesulfonamide involves its ability to form covalent bonds with target molecules. The chloro group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethynyl group can participate in various coupling reactions, allowing the compound to be incorporated into larger molecular structures .
相似化合物的比较
1-Chloro-N-(3-ethynylphenyl)methanesulfonamide can be compared with similar compounds such as:
1-Chloro-N-(3-ethynylphenyl)acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
1-Chloro-N-(3-ethynylphenyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
1-Chloro-N-(3-ethynylphenyl)urea: Similar structure but with a urea group instead of a methanesulfonamide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in research .
属性
分子式 |
C9H8ClNO2S |
|---|---|
分子量 |
229.68 g/mol |
IUPAC 名称 |
1-chloro-N-(3-ethynylphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H8ClNO2S/c1-2-8-4-3-5-9(6-8)11-14(12,13)7-10/h1,3-6,11H,7H2 |
InChI 键 |
AIKXYTIKGYVDMR-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=CC=C1)NS(=O)(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


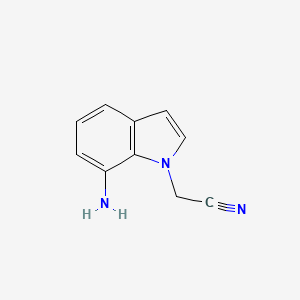
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B13158970.png)
![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride](/img/structure/B13158976.png)
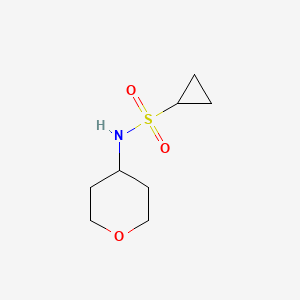
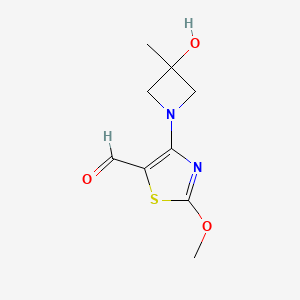
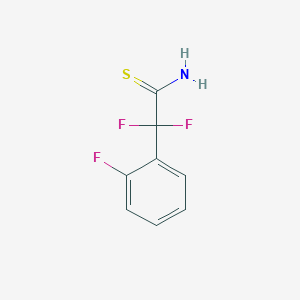

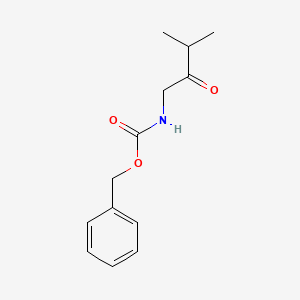
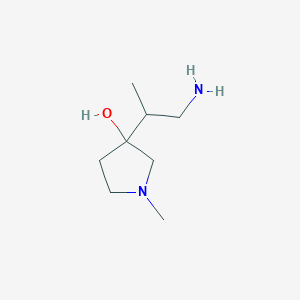
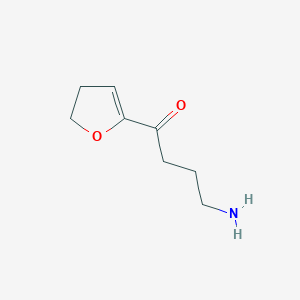
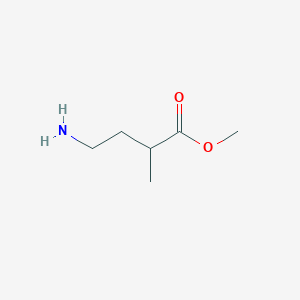
![2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13159036.png)
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)
![1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13159054.png)
